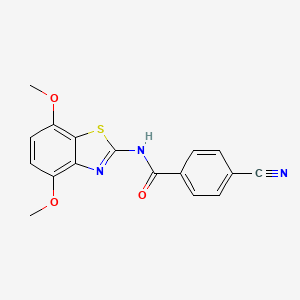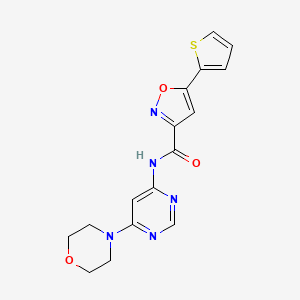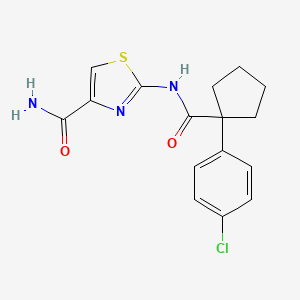![molecular formula C25H25FN6O2 B2517837 2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291847-17-0](/img/structure/B2517837.png)
2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex heterocyclic compound featuring a combination of several functional groups. These functionalities make it an intriguing subject in organic chemistry and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically begins with the synthesis of pyrazolo[1,5-d][1,2,4]triazine core.
Reagents and Catalysts: : Involves reagents such as ethyl-4-aminobenzoate and 2-fluorophenylpiperazine. Catalysts like palladium on carbon or acid catalysts are often employed.
Key Steps: : Generally involves nucleophilic substitution reactions, cyclization steps, and condensation reactions. Each step requires precise temperature control, typically in the range of 50-100°C, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Batch Synthesis: : Small-scale production usually in batch reactors with careful monitoring of reaction kinetics.
Continuous Flow Processes: : Scaling up involves continuous flow reactors, which offer better control over reaction conditions and yield higher purity products.
Purification: : Employs techniques like crystallization, recrystallization, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites leading to the formation of hydroxyl groups or ketones.
Reduction: : Reduction reactions can be achieved using reagents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Reduced piperazine rings.
Substitution Products: : Various substituted piperazine and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Functions as a ligand in catalytic processes.
Analytical Chemistry: : Used as a standard in spectroscopic analyses.
Biology
Receptor Studies: : Acts as a ligand for various receptor studies, particularly serotonin and dopamine receptors.
Medicine
Pharmacology: : Potential therapeutic agent in treating neurological disorders.
Drug Development: : Serves as a lead compound in the synthesis of new pharmaceuticals.
Industry
Polymer Chemistry: : Integrates into polymer chains to modify properties.
Materials Science: : Enhances properties of composite materials.
Mécanisme D'action
The compound interacts with specific molecular targets, particularly receptors in the central nervous system. It primarily acts by modulating the activity of serotonin and dopamine receptors, influencing neurotransmitter release and uptake pathways. The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Unique Features
The specific fluorophenyl piperazine moiety imparts unique binding characteristics.
The ethylphenyl group enhances its lipophilicity, aiding in membrane permeability.
Similar Compounds
2-(4-methylphenyl) derivatives: : Similar in structure but vary in their pharmacological profile.
2-(4-fluorophenyl)-5-(piperazin-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: : Lacks the ethyl group, altering its activity and selectivity.
Hope this satisfies your curiosity! It’s a lot to take in, but exploring the intricacies of chemistry can be endlessly rewarding.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-2-18-7-9-19(10-8-18)21-15-23-25(34)31(27-17-32(23)28-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15,17H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSWPHNXGXLTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine](/img/structure/B2517763.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2517769.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

![N-(2,3-dichlorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2517773.png)


